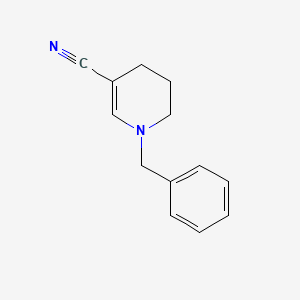![molecular formula C9H18NO3P B14453396 Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate CAS No. 73473-51-5](/img/structure/B14453396.png)
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate is an organophosphorus compound with the molecular formula C9H18NO3P. This compound is characterized by the presence of a phosphonate group and an imine group, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkoxides and amines can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phosphonates.
Applications De Recherche Scientifique
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mécanisme D'action
The mechanism of action of Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphate-dependent biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl allylphosphonate: Contains an allyl group instead of an imine group.
Diethyl [(1E,3E)-3-(prop-2-yn-1-ylimino)prop-1-en-1-yl]phosphonate: Contains a prop-2-yn-1-ylimino group instead of an ethylimino group.
Uniqueness
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate is unique due to its specific combination of an imine and phosphonate group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
73473-51-5 |
|---|---|
Formule moléculaire |
C9H18NO3P |
Poids moléculaire |
219.22 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-N-ethylprop-2-en-1-imine |
InChI |
InChI=1S/C9H18NO3P/c1-5-10-8-9(4)14(11,12-6-2)13-7-3/h8H,4-7H2,1-3H3 |
Clé InChI |
QTCPHPCZCZNNSE-UHFFFAOYSA-N |
SMILES canonique |
CCN=CC(=C)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)

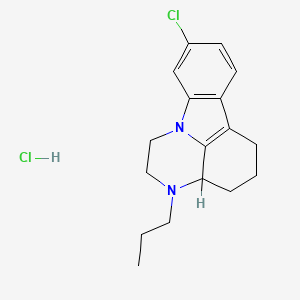
![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
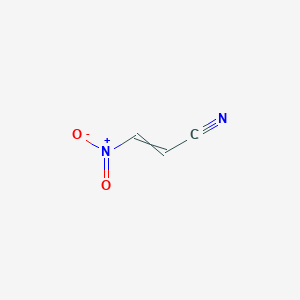

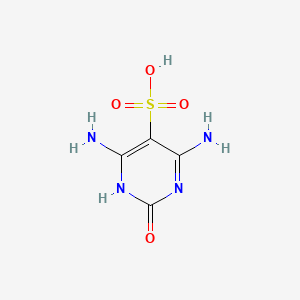
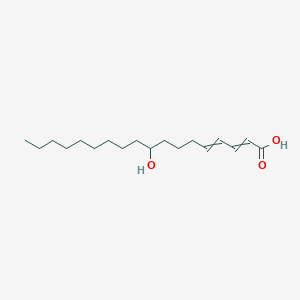
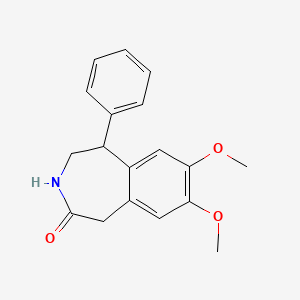
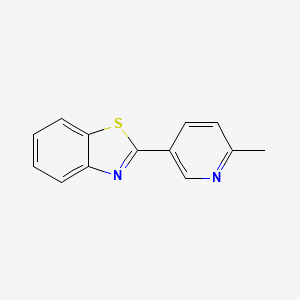

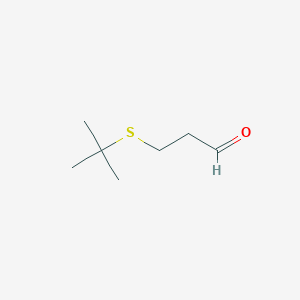
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
